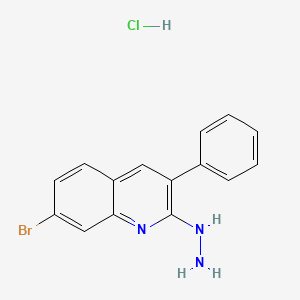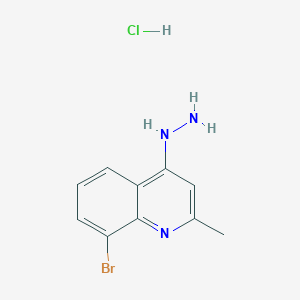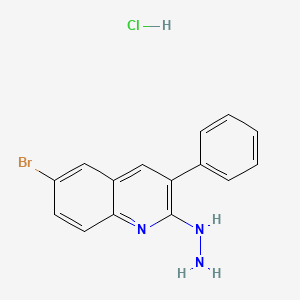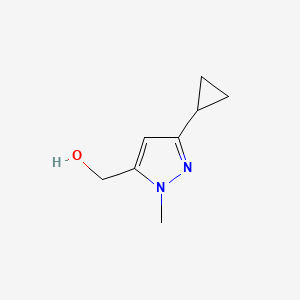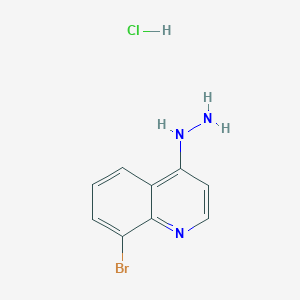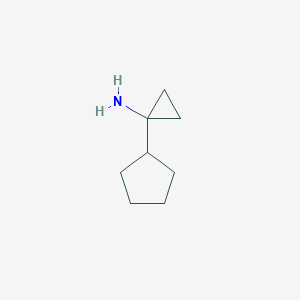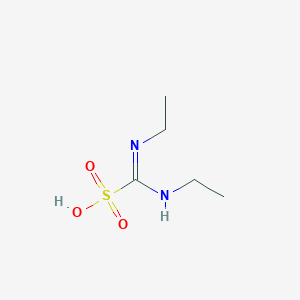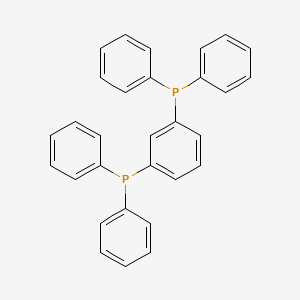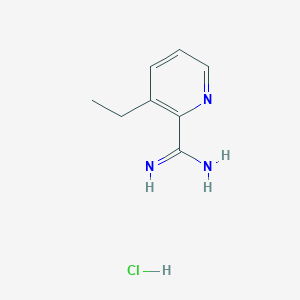
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is a heterocyclic compound that features a pyrimidine ring fused with a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile typically involves the reaction of 4,6-dioxotetrahydropyrimidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Applications De Recherche Scientifique
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dioxotetrahydropyrimidine: A precursor in the synthesis of the target compound.
Malononitrile: Another precursor that contributes to the nitrile functionality.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is unique due to its combination of a pyrimidine ring with a malononitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
117342-83-3 |
|---|---|
Formule moléculaire |
C7H4N4O2 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
2-(4,6-dioxo-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N4O2/c8-2-4(3-9)7-10-5(12)1-6(13)11-7/h1H2,(H,10,12)(H,11,13) |
Clé InChI |
OVIVBDZFPQQIIG-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
SMILES canonique |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


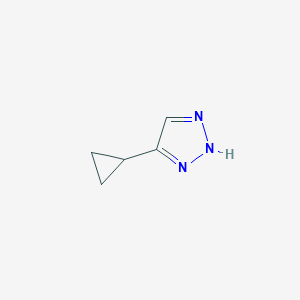
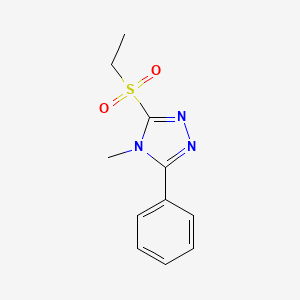
![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)
